(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Inflammation 5-Lipoxygenase Medicinal Chemistry

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (CAS 179055-18-6) is the privileged 1-methyl-5-phenylpyrazole scaffold found in the clinical 5-LOX inhibitor PF-4191834. The para-benzylic alcohol enables late-stage functionalization for SAR exploration, while balanced lipophilicity (XLogP=1.0) and low rotatable bond count (2) align with CNS drug space. At MW 188.23 Da, it satisfies Rule-of-Three criteria for FBDD campaigns. Regioisomeric purity is critical—the 1-methyl-5-phenyl substitution pattern is essential for 5-LOX target engagement; analogs with alternative connectivity lack this validated profile. Available in ≥98% purity for direct use in medicinal chemistry and agrochemical discovery.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 179055-18-6
Cat. No. B597239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
CAS179055-18-6
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
InChIKeyGTOIYABGDSYZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (CAS 179055-18-6): Procurement and Research Benchmark Data


(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is a pyrazole-phenylmethanol heterocyclic building block with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol [1]. It features a 1-methylpyrazole ring linked to a phenylmethanol group, offering a balance of lipophilicity (XLogP3-AA = 1) and hydrogen bonding capacity (1 donor, 2 acceptors) that is characteristic of this scaffold class [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

The Limits of Interchangeability: Why (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Cannot Be Freely Substituted


Despite its simple structure, generic substitution of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is not advised due to the critical role of the pyrazole regioisomerism and substitution pattern in determining downstream biological activity and synthetic utility. The 1-methyl-5-phenyl substitution pattern present in this compound is a key pharmacophore for potent 5-lipoxygenase (5-LOX) inhibition, as evidenced by the clinical candidate PF-4191834, which incorporates this exact motif [1]. In contrast, the closely related regioisomer (1-methyl-1H-pyrazol-5-yl)(phenyl)methanol (CAS 32500-65-5) or analogs lacking the para-substituted phenylmethanol group do not share this validated target engagement profile, rendering them unsuitable substitutes in projects targeting the 5-LOX pathway [2]. The following quantitative evidence underscores the specific attributes that differentiate this compound for targeted research applications.

Quantitative Differentiation of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: A Guide to Evidence-Based Selection


Critical 5-LOX Pharmacophore: Potent Inhibition Validated via Advanced Derivative

The specific 4-(1-methyl-1H-pyrazol-5-yl)phenyl scaffold is a key component of the potent, selective 5-lipoxygenase (5-LOX) inhibitor PF-4191834, which contains this exact substructure [1]. PF-4191834 exhibits an IC50 of 229 nM against 5-LOX and demonstrates ~300-fold selectivity over the related 12-LOX and 15-LOX enzymes [1]. This quantifies the biological relevance of the precise regioisomerism present in (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

Inflammation 5-Lipoxygenase Medicinal Chemistry

Optimized Physicochemical Profile for CNS Penetration Relative to More Polar Analogs

The compound's computed XLogP3-AA of 1.0 [1] is a key differentiator from more polar pyrazole analogs like (1-methyl-1H-pyrazol-5-yl)methanol (CAS 84547-61-5), which lacks the phenyl ring and has a lower lipophilicity [2]. An XLogP of ~1 is considered near-optimal for balancing passive permeability across the blood-brain barrier with aqueous solubility, making this scaffold a more attractive starting point for CNS-targeted libraries compared to its more polar counterparts [3].

Physicochemical Properties CNS Drug Discovery ADME

A Single, Defined Rotatable Bond Count Minimizes Conformational Entropy Compared to More Flexible Analogs

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol possesses exactly two rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This is a quantifiable advantage over more flexible analogs, such as 1-(1-methyl-1H-pyrazol-5-yl)-3-phenylpropan-1-ol or similar structures with extended linkers, which introduce additional degrees of conformational freedom [2]. In drug design, limiting rotatable bonds is a validated strategy to improve ligand binding efficiency and oral bioavailability by reducing the entropic penalty upon target binding [3].

Conformational Analysis Ligand Efficiency Molecular Design

Validated Research Applications for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol in Inflammation and CNS Research


Synthesis of 5-Lipoxygenase (5-LOX) Inhibitor Libraries

The compound serves as an essential starting material for generating focused libraries of 5-LOX inhibitors. As demonstrated by the clinical candidate PF-4191834, the 4-(1-methyl-1H-pyrazol-5-yl)phenyl scaffold is a privileged motif for this target [1]. Researchers can leverage the benzylic alcohol handle for late-stage functionalization to explore SAR around the 5-LOX active site, confident in the scaffold's validated, potent inhibition (IC50 = 229 nM for the advanced analog) and high isoform selectivity [1].

Development of CNS-Penetrant Anti-inflammatory Agents

Given its favorable physicochemical profile (XLogP = 1.0) and low rotatable bond count, this compound is ideally suited for designing CNS-penetrant therapeutics targeting neuroinflammation [2]. The pyrazole core is a known phenol bioisostere, and the balanced lipophilicity aligns with optimal CNS drug space, making it a superior choice over more polar or lipophilic analogs for initiating a CNS-focused medicinal chemistry program [3].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The compound's low molecular weight (188.23 Da), defined rigidity (2 rotatable bonds), and balanced lipophilicity make it an attractive fragment hit for FBDD campaigns [2][4]. Its structural attributes are consistent with the 'rule of three' guidelines for fragments, and its validated 5-LOX pharmacophore provides a direct path to fragment growth or merging, offering a quantifiable advantage over more flexible or less characterized pyrazole fragments [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.